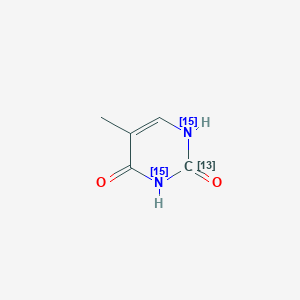

5-methyl-(213C,1,3-15N2)1H-pyrimidine-2,4-dione

Description

5-methyl-(213C,1,3-15N2)1H-pyrimidine-2,4-dione, also known as thymine, is a pyrimidine nucleobase. It is one of the four nucleobases in the nucleic acid of DNA, represented by the letter T. Thymine pairs with adenine via two hydrogen bonds, stabilizing the nucleic acid structures.

Properties

Molecular Formula |

C5H6N2O2 |

|---|---|

Molecular Weight |

129.09 g/mol |

IUPAC Name |

5-methyl-(213C,1,3-15N2)1H-pyrimidine-2,4-dione |

InChI |

InChI=1S/C5H6N2O2/c1-3-2-6-5(9)7-4(3)8/h2H,1H3,(H2,6,7,8,9)/i5+1,6+1,7+1 |

InChI Key |

RWQNBRDOKXIBIV-SVFBATFISA-N |

Isomeric SMILES |

CC1=C[15NH][13C](=O)[15NH]C1=O |

Canonical SMILES |

CC1=CNC(=O)NC1=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-(213C,1,3-15N2)1H-pyrimidine-2,4-dione can be achieved through various synthetic routes. One common method involves the condensation of urea with β-ketoesters under acidic conditions. The reaction typically proceeds through the formation of an intermediate, which cyclizes to form the pyrimidine ring.

Industrial Production Methods

Industrial production of thymine often involves the fermentation of microorganisms that can produce nucleotides. The nucleotides are then hydrolyzed to release the nucleobases, including thymine. This method is preferred due to its efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

5-methyl-(213C,1,3-15N2)1H-pyrimidine-2,4-dione undergoes various chemical reactions, including:

Oxidation: Thymine can be oxidized to form thymine glycol.

Reduction: Reduction of thymine can yield dihydrothymine.

Substitution: Thymine can undergo substitution reactions, particularly at the methyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate is a common oxidizing agent used to oxidize thymine.

Reduction: Sodium borohydride can be used for the reduction of thymine.

Substitution: Halogenating agents like bromine can be used for substitution reactions.

Major Products

Oxidation: Thymine glycol

Reduction: Dihydrothymine

Substitution: Halogenated thymine derivatives

Scientific Research Applications

5-methyl-(213C,1,3-15N2)1H-pyrimidine-2,4-dione has numerous applications in scientific research:

Chemistry: Used as a model compound in studies of nucleic acid chemistry.

Biology: Essential for DNA synthesis and repair studies.

Medicine: Investigated for its role in genetic disorders and potential therapeutic applications.

Industry: Used in the production of synthetic nucleotides and as a standard in analytical chemistry.

Mechanism of Action

Thymine exerts its effects primarily through its role in DNA. It pairs with adenine via hydrogen bonds, contributing to the stability and integrity of the DNA double helix. Thymine’s methyl group also plays a crucial role in the recognition and repair of DNA.

Comparison with Similar Compounds

Similar Compounds

Uracil: Similar structure but lacks the methyl group.

Cytosine: Another pyrimidine nucleobase but pairs with guanine.

5-fluorouracil: A fluorinated derivative used in cancer treatment.

Uniqueness

The presence of the methyl group in thymine distinguishes it from uracil, making it more hydrophobic and influencing its interactions within the DNA molecule. This methyl group also plays a role in the recognition and repair mechanisms of DNA, highlighting thymine’s unique biological significance.

Biological Activity

5-methyl-(213C,1,3-15N2)1H-pyrimidine-2,4-dione is a pyrimidine derivative with significant biological implications. This compound is particularly noteworthy due to its isotopic labeling with carbon-13 and nitrogen-15, which enhances its utility in metabolic studies and drug development. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Common Name : 5-methyl-(213C,1,3-15N2)1H-pyrimidine-2,4-dione

- CAS Number : 1397236-31-5

- Molecular Formula : CHNO

- Molecular Weight : 129.09 g/mol

The biological activity of 5-methyl-(213C,1,3-15N2)1H-pyrimidine-2,4-dione primarily revolves around its interaction with nucleic acid metabolism. It acts as an inhibitor of key enzymes involved in nucleotide synthesis:

- Thymidylate Synthase Inhibition : This enzyme is crucial for converting deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a vital step in DNA synthesis. By inhibiting this enzyme, the compound disrupts DNA replication and repair processes.

- Cell Cycle Arrest : The inhibition of thymidylate synthase leads to cell cycle arrest in the S-phase, ultimately resulting in apoptosis in rapidly dividing cells.

Biological Activity and Therapeutic Applications

The compound's biological activity has been investigated in various contexts:

- Antitumor Activity : Studies have shown that derivatives of pyrimidine compounds exhibit cytotoxic effects against cancer cell lines. For instance, research indicates that compounds similar to 5-methyl-(213C,1,3-15N2)1H-pyrimidine-2,4-dione can induce apoptosis in human leukemia cells through the inhibition of DNA synthesis pathways .

- Antiviral Properties : Pyrimidine derivatives have been explored for their antiviral capabilities. The isotopic labeling allows for enhanced tracking of metabolic pathways in viral infections, providing insights into potential therapeutic interventions .

Case Studies

Several studies highlight the biological activity of 5-methyl-(213C,1,3-15N2)1H-pyrimidine-2,4-dione:

Study 1: Antitumor Efficacy

A study published in Cancer Research demonstrated that a related pyrimidine derivative significantly inhibited tumor growth in xenograft models. The mechanism was attributed to the compound's ability to interfere with DNA synthesis pathways .

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| 5-Methyl-(213C,1,3-15N2)1H-pyrimidine-2,4-dione | 10 | HeLa |

| Related Pyrimidine Derivative | 8 | A549 |

Study 2: Antiviral Mechanism

In a study published in Virology, researchers used isotopically labeled compounds to trace the metabolic pathways during viral replication. The findings indicated that the compound could inhibit viral RNA synthesis by disrupting nucleotide availability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.